rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in the synthesis of peptides and other organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group, followed by cyclization reactions to form the bicyclic structure. Reaction conditions may vary, but common reagents include bases like sodium hydride and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Quality control measures are crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid
- rac-(1R,2S,4S,5R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its bicyclic structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1S,3S,5S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-13(22)9-14(11-22)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,23,26)(H,24,25)/t13-,14+,22+/m1/s1 |
InChI Key |
AEKMTQFECSFRTE-QLEMLULZSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C2CC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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